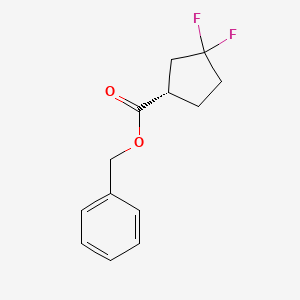
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate is an organic compound characterized by a benzyl group attached to a cyclopentane ring with two fluorine atoms at the 3-position and a carboxylate group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: The difluorination at the 3-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the benzyl group provides hydrophobic interactions. The carboxylate group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1S)-3-fluorocyclopentane-1-carboxylate
- Benzyl (1S)-3,3-dichlorocyclopentane-1-carboxylate
- Benzyl (1S)-3,3-dibromocyclopentane-1-carboxylate
Uniqueness
Benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C13H14F2O2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
benzyl (1S)-3,3-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H14F2O2/c14-13(15)7-6-11(8-13)12(16)17-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
InChI Key |
VRMMCGCHWRPUEY-NSHDSACASA-N |
Isomeric SMILES |
C1CC(C[C@H]1C(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















